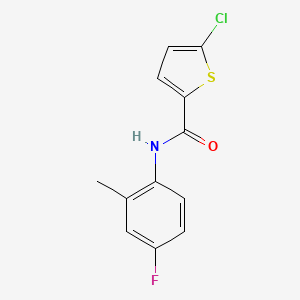

![molecular formula C14H12N2O2S B5850366 3-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5850366.png)

3-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one

Descripción general

Descripción

3-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP belongs to the class of thienopyrimidines and has been found to have a wide range of biochemical and physiological effects.

Mecanismo De Acción

3-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is converted into MPP+ by MAO-B, which is taken up by dopaminergic neurons through the dopamine transporter. Once inside the neuron, MPP+ inhibits the mitochondrial complex I, leading to the generation of reactive oxygen species and mitochondrial dysfunction. The resulting oxidative stress and energy depletion lead to the selective death of dopaminergic neurons in the substantia nigra.

Biochemical and Physiological Effects:

3-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one-induced Parkinsonism has been extensively used to study the pathogenesis of the disease and to test potential therapeutic agents. 3-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has also been found to have other biochemical and physiological effects, such as inhibiting the uptake of serotonin and norepinephrine, and inducing apoptosis in cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 3-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments include its ability to selectively destroy dopaminergic neurons in the substantia nigra, which mimics the pathogenesis of Parkinson's disease. However, 3-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one-induced Parkinsonism is an acute model that does not fully replicate the chronic and progressive nature of the disease. Additionally, 3-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has been found to have off-target effects, such as inhibiting the uptake of serotonin and norepinephrine, which may confound the interpretation of the results.

Direcciones Futuras

For 3-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one research include developing more selective and potent MAO-B inhibitors that can prevent the conversion of 3-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one into MPP+. Additionally, 3-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one-induced Parkinsonism may be used to study the role of non-dopaminergic systems in the pathogenesis of the disease. Finally, 3-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one may be used as a tool to investigate the potential neuroprotective effects of various compounds and therapeutic agents.

Métodos De Síntesis

3-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one can be synthesized using a multi-step process that involves the reaction of 3-methoxybenzaldehyde with methyl acetoacetate to form 3-(3-methoxyphenyl)but-2-en-1-one. The intermediate compound is then reacted with thiourea and ammonium acetate to form the final product, 3-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one.

Aplicaciones Científicas De Investigación

3-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one has been widely used in scientific research as a tool to investigate the role of dopamine in Parkinson's disease. 3-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is converted into MPP+ (1-methyl-4-phenylpyridinium) by monoamine oxidase-B (MAO-B) in the brain, which selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's-like symptoms in animal models. 3-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one-induced Parkinsonism has been extensively used to study the pathogenesis of the disease and to test potential therapeutic agents.

Propiedades

IUPAC Name |

3-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c1-9-6-12-13(19-9)15-8-16(14(12)17)10-4-3-5-11(7-10)18-2/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVWYBKPFASMTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)N=CN(C2=O)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701326129 | |

| Record name | 3-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24796591 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(3-Methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-one | |

CAS RN |

446870-48-0 | |

| Record name | 3-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![17-[(2-chlorobenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5850302.png)

![1-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5850308.png)

![2-methoxy-4-({[4-(methylthio)phenyl]amino}methyl)-6-nitrophenol](/img/structure/B5850325.png)

![2-(4-methylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5850336.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-4-methoxyphenol](/img/structure/B5850340.png)

![N-[2-oxo-2-{2-[(4-oxo-4H-chromen-3-yl)methylene]hydrazino}-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5850346.png)

![4-amino-N'-[3-(2-propyn-1-yloxy)benzylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B5850353.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-4-pyridinylbenzamide](/img/structure/B5850358.png)

![3-(4-fluorophenyl)-N-({1-[3-(4-fluorophenyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5850381.png)

![2-{[(cyclohexylamino)carbonyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5850394.png)